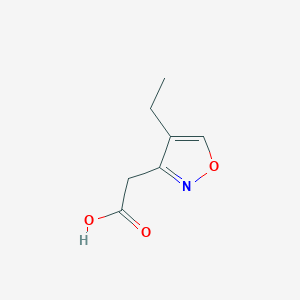

2-(4-Ethyl-1,2-oxazol-3-yl)acetic acid

Description

Properties

Molecular Formula |

C7H9NO3 |

|---|---|

Molecular Weight |

155.15 g/mol |

IUPAC Name |

2-(4-ethyl-1,2-oxazol-3-yl)acetic acid |

InChI |

InChI=1S/C7H9NO3/c1-2-5-4-11-8-6(5)3-7(9)10/h4H,2-3H2,1H3,(H,9,10) |

InChI Key |

WIVGARUCZJZJKC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CON=C1CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via α-Hydroxy Ketones and Acyl Glycines

Starting Materials: An α-hydroxy ketone bearing an ethyl substituent at the α-position (to generate the 4-ethyl substitution on the oxazole ring) and glycine or a glycine derivative to provide the acetic acid side chain.

Procedure: The α-hydroxy ketone is condensed with glycine or its acyl derivatives in the presence of acetic anhydride and sodium acetate as a catalyst, promoting cyclodehydration and ring closure to form the oxazolone intermediate. Subsequent hydrolysis or functional group manipulation yields the 2-(4-ethyl-1,2-oxazol-3-yl)acetic acid.

Reaction Conditions: Typically performed under reflux in acetic anhydride, sometimes with sodium acetate or potassium carbonate as catalysts. Alternative catalysts like zinc oxide have been reported to improve yields and reduce reaction times.

Preparation via α-Bromo Ketones and Cyclization

Starting Materials: α-Bromo ketones substituted with ethyl groups at the appropriate position.

Procedure: The α-bromo ketone is reacted with potassium cyanate under acidic conditions to form the oxazolone ring by intramolecular cyclization. This method allows introduction of substituents at the 4-position of the oxazole ring. The carboxylic acid function can be introduced via subsequent oxidation or substitution reactions.

Reaction Conditions: Acidic medium, often with triphosgene or other phosgene equivalents to activate intermediates, and bases like N,N-diisopropylethylamine to facilitate cyclization.

Friedel–Crafts Acylation Followed by Cyclization

Starting Materials: Aromatic or aliphatic acyl chlorides with ethyl substituents.

Procedure: Friedel–Crafts acylation introduces acyl groups onto aromatic rings, which can then be converted to α-hydroxy ketones by bromination and treatment with sodium formate. These intermediates undergo cyclization with glycine derivatives to form oxazolone rings bearing the desired substituents.

Reaction Conditions: Use of Lewis acids such as aluminum chloride for acylation, followed by bromination and cyclization steps under reflux with acetic anhydride and sodium acetate.

The cyclodehydration of α-hydroxy ketones with glycine and acetic anhydride typically yields oxazolone derivatives in 60–85% yield depending on substituents and catalyst used.

Use of zinc oxide as a catalyst has been reported to reduce reaction time and improve yields to above 80% for similar oxazolone syntheses.

The α-bromo ketone route provides moderate to good yields (50–75%) of substituted oxazolones, with the advantage of introducing diverse substituents at the 4-position.

Friedel–Crafts based methods are more complex but allow for aromatic substitution patterns; yields vary widely (40–70%) depending on substrate and reaction optimization.

The preparation of this compound is achievable via several synthetic routes centered on the formation of the oxazolone ring through cyclodehydration or cyclization reactions. The most practical and efficient method involves the condensation of an ethyl-substituted α-hydroxy ketone with glycine derivatives under acetic anhydride catalysis, which provides good yields under relatively mild conditions. Alternative routes using α-bromo ketones or Friedel–Crafts acylation followed by cyclization offer versatility in substitution but may involve more complex steps. Optimization of catalysts such as zinc oxide or sodium acetate can improve reaction efficiency and yields.

This comprehensive overview integrates diverse synthetic approaches and research findings, providing a solid foundation for the preparation of this compound with detailed reaction conditions and expected outcomes.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethyl-1,2-oxazol-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the oxazole ring to its reduced form, such as oxazoline.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while reduction may produce oxazoline derivatives .

Scientific Research Applications

2-(4-Ethyl-1,2-oxazol-3-yl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Ethyl-1,2-oxazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Acidity: The pKa of [5-(4-Chlorophenyl)isoxazol-3-yl]acetic acid (3.79) suggests moderate acidity, which may influence its solubility and reactivity in biological systems .

Biological Activity: While 2-(5-Phenyl-1,2-oxazol-3-yl)acetic acid is associated with antimicrobial research, direct activity data for this compound remain unexplored . Benzothiazole analogs (e.g., 2-(3-oxobenzo[d]isothiazol-2-yl)acetic acid) demonstrate notable antibacterial and antifungal activity, highlighting the importance of heterocyclic core modifications .

Synthetic Utility: These compounds serve as intermediates for amide and ester derivatives, which are critical in drug discovery. For example, thiazolidinone derivatives synthesized from similar acetic acids show antitrichomonal activity .

Biological Activity

2-(4-Ethyl-1,2-oxazol-3-yl)acetic acid is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is characterized by its oxazole ring structure, which is known to interact with various biological targets. The compound can be synthesized through various methods, often involving the reaction of substituted oxazoles with acetic acid derivatives.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. It may modulate enzymatic activity or influence receptor signaling pathways, which can lead to various physiological effects. The specific molecular targets and pathways are still under investigation but may include:

- Enzyme Inhibition : Potential inhibition of key metabolic enzymes.

- Receptor Modulation : Interaction with specific receptors involved in inflammation and pain signaling.

Biological Activities

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of oxazole have demonstrated activity against various bacterial strains, suggesting that this compound may also possess similar effects .

Anti-inflammatory Properties

The anti-inflammatory potential of oxazole derivatives has been documented extensively. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Cytotoxic Effects

Preliminary studies suggest that this compound may induce cytotoxic effects in certain cancer cell lines. The structure–activity relationship (SAR) studies have shown that modifications in the oxazole ring can enhance or diminish cytotoxicity against various cancer types .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for both Gram-positive and Gram-negative bacteria. Results indicated significant activity with MIC values ranging from 5 to 20 µM across different strains .

Case Study: Cytotoxicity in Cancer Cells

In vitro studies were conducted to assess the cytotoxic effects of the compound on human cancer cell lines. The results showed that at concentrations ranging from 10 to 50 µM, there was a notable increase in apoptosis markers such as caspase activation and PARP cleavage .

Q & A

Q. What are the established synthetic routes for 2-(4-Ethyl-1,2-oxazol-3-yl)acetic acid, and how can reaction efficiency be evaluated?

Methodological Answer: Synthetic routes often involve cyclocondensation of ethyl acetoacetate derivatives with hydroxylamine to form the oxazole ring, followed by functionalization at the 3-position. For example, continuous-flow synthesis (adapted from ) can enhance efficiency by reducing reaction time and improving yield. Key parameters to evaluate efficiency include:

- Residence time : Optimized flow rates (e.g., 0.5–2.0 mL/min) to maximize conversion.

- Catalyst loading : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

- Temperature : Elevated temperatures (80–120°C) to drive ring closure.

Efficiency metrics: Yield (%) vs. energy input (kW·h/mol), calculated via life-cycle assessment (LCA) frameworks.

Reference : Continuous-flow methods for analogous heterocycles .

Q. How is the compound characterized post-synthesis, and which spectroscopic methods are critical?

Methodological Answer: Characterization involves multi-technique validation:

- X-ray crystallography : Resolve molecular geometry and confirm regiochemistry (e.g., oxazole substitution pattern) .

- NMR spectroscopy :

- ¹H NMR : Identify ethyl group protons (δ 1.2–1.4 ppm, triplet) and oxazole CH (δ 6.8–7.2 ppm).

- ¹³C NMR : Carboxylic acid carbonyl (δ 170–175 ppm) and oxazole C-2 (δ 150–155 ppm).

- IR spectroscopy : Confirm carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and C=O (1700–1750 cm⁻¹).

Reference : Structural validation protocols for benzisothiazolone derivatives .

Advanced Research Questions

Q. How can computational methods aid in optimizing the synthesis of this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT) and reaction path searching (e.g., artificial force-induced reaction, AFIR) predict transition states and intermediates. Steps include:

Mechanistic modeling : Simulate cyclocondensation pathways to identify rate-limiting steps.

Solvent effect analysis : COSMO-RS calculations to screen solvents for improved solubility and reactivity.

Machine learning (ML) : Train models on existing heterocycle synthesis data to predict optimal conditions (e.g., temperature, catalyst).

Reference : ICReDD’s integrated computational-experimental framework .

Q. How can researchers address contradictions in reported yields from different synthesis methods?

Methodological Answer: Contradictions often arise from unoptimized variables. Systematic approaches include:

- Design of Experiments (DoE) : Use factorial designs (e.g., 2³ factorial) to isolate effects of temperature, catalyst, and solvent.

- Byproduct analysis : LC-MS or GC-MS to identify side products (e.g., over-oxidized or dimerized species).

- Scale-dependent kinetics : Compare batch vs. continuous-flow kinetics (e.g., micromixer reactors reduce diffusion limitations) .

Reference : Case studies on resolving yield discrepancies in thiadiazole synthesis .

Q. What strategies are effective in minimizing byproducts during synthesis?

Methodological Answer:

- Protecting groups : Temporarily block the carboxylic acid (e.g., methyl ester) to prevent unwanted side reactions.

- In situ quenching : Add scavengers (e.g., molecular sieves) to remove water or excess reagents.

- Selective catalysis : Use chiral ligands (e.g., BINAP) to suppress racemization at the acetic acid moiety.

Reference : Alkali-mediated synthesis strategies for triazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.